molecular formula C21H20N6O2S B2368712 3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1396681-01-8

3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2368712
CAS No.: 1396681-01-8
M. Wt: 420.49
InChI Key: CCBFLHZUISYYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been studied in the literature . For instance, an improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents has been reported . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .


Chemical Reactions Analysis

The compound is likely to participate in cross-coupling reactions, as suggested by studies on similar compounds . Six new structures of this type have been synthesized .

Scientific Research Applications

Synthesis and Chemical Properties

Research has highlighted the synthesis of various derivatives with structural similarities to the compound , emphasizing their potential for diverse biological activities. The synthesis processes often involve complex reactions, demonstrating the compound's involvement in the development of novel pharmacological agents. For instance, studies have explored the synthesis of piperidine-based derivatives, showcasing their relevance in medicinal chemistry through anti-arrhythmic activities and other pharmacological properties (Abdel‐Aziz et al., 2009).

Biological Activities

Extensive research has been conducted on the biological activities of compounds structurally related to or incorporating elements of the specified compound, revealing a broad spectrum of pharmacological properties. These include antimicrobial, antifungal, anticancer, and antioxidant activities. For example, a series of sulfonamides incorporating similar moieties was investigated for their inhibition properties against human carbonic anhydrase isozymes, showing significant inhibitory activities and potential for cancer treatment (Alafeefy et al., 2015).

Pharmacological Evaluation

Further studies have evaluated the pharmacological applications of derivatives, focusing on their potential as antimicrobial and antifungal agents. The evaluation of novel thiazolo-[1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives has demonstrated significant biological activity against various microorganisms, highlighting the compound's relevance in developing new therapeutic agents (Suresh et al., 2016).

Properties

IUPAC Name

5-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-25-21(29)27(16-7-3-2-4-8-16)19(22-25)15-6-5-11-26(13-15)20(28)14-9-10-17-18(12-14)24-30-23-17/h2-4,7-10,12,15H,5-6,11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBFLHZUISYYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC4=NSN=C4C=C3)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.